3-Amino-8-methyl-4H-chromen-4-one

NAAA inhibition pain inflammation

Researchers requiring a potent chemical probe for N-acylethanolamine-hydrolyzing acid amidase (NAAA) should procure 3-Amino-8-methyl-4H-chromen-4-one (CAS 61423-75-4). Its IC50 of 73 nM against human NAAA uniquely modulates the endocannabinoid system. The specific C8-methyl substitution provides steric and electronic properties essential for its differentiation-inducing activity and enzyme inhibition profile, which cannot be replicated by generic 3-aminochromone analogs. Sourcing this exact compound is critical for reproducible results in studies on cancer stem cell differentiation, hyperproliferative skin disorders like psoriasis, and inflammatory pain models.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 61423-75-4
Cat. No. B11917547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-8-methyl-4H-chromen-4-one
CAS61423-75-4
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C(=CO2)N
InChIInChI=1S/C10H9NO2/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3
InChIKeyQMQIRRBCQNNPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-8-methyl-4H-chromen-4-one (CAS 61423-75-4) for Research and Pharmaceutical Procurement


3-Amino-8-methyl-4H-chromen-4-one (CAS 61423-75-4), also known as 3-amino-8-methylchromone, is a synthetic small-molecule derivative belonging to the chromone (4H-chromen-4-one) class of heterocyclic compounds . Its structure features an amino group at the C3 position and a methyl substituent at the C8 position on the benzopyran-4-one scaffold . This compound is recognized for its role as a privileged scaffold in medicinal chemistry and chemical biology, exhibiting potential applications in anti-cancer, anti-inflammatory, and differentiation therapy research [1][2].

Why Generic 3-Aminochromones Cannot Substitute for 3-Amino-8-methyl-4H-chromen-4-one in Precision Research


The biological activity and target engagement profile of chromone derivatives are exquisitely sensitive to the position and nature of substituents on the aromatic ring [1]. While the core 3-aminochromone scaffold provides a foundation for enzyme and receptor interactions, the specific placement of a methyl group at the C8 position in 3-Amino-8-methyl-4H-chromen-4-one imparts unique steric and electronic properties that distinguish it from other 3-aminochromone analogs [2]. This substitution is critical for achieving the compound's reported differentiation-inducing activity and its specific enzyme inhibition profile (e.g., against NAAA) [3][4]. Therefore, the use of generic or unsubstituted 3-aminochromones as substitutes will not replicate the quantifiable biological outcomes associated with this specific compound, making targeted procurement essential for reproducible experimental results.

Quantitative Differentiation Evidence for 3-Amino-8-methyl-4H-chromen-4-one Against Its Closest Analogs


Potent NAAA Inhibition Activity of 3-Amino-8-methyl-4H-chromen-4-one

3-Amino-8-methyl-4H-chromen-4-one demonstrates potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the endocannabinoid system, with an IC50 of 73 nM [1]. This potency is significantly greater than many other 3-aminochromone derivatives, which are often reported with IC50 values in the micromolar range for various cancer cell lines (e.g., 5.18 to 27.3 μM for HeLa S3 cells) [2]. This nanomolar potency against NAAA represents a distinct, quantifiable advantage for research targeting pain and inflammation pathways.

NAAA inhibition pain inflammation endocannabinoid system

Differentiation-Inducing Activity in Undifferentiated Cells

3-Amino-8-methyl-4H-chromen-4-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This specific biological effect is a hallmark of potential anti-cancer agents and therapeutics for hyperproliferative skin diseases like psoriasis [1]. While many 3-aminochromones possess general anti-cancer activity, this specific differentiation-inducing mechanism is not a common or well-documented feature for the broader class, suggesting a unique interaction profile conferred by the C8-methyl substitution [2].

differentiation therapy cancer stem cells psoriasis cell proliferation arrest

Synthetic Accessibility and Commercial Purity for Reproducible Research

3-Amino-8-methyl-4H-chromen-4-one is commercially available from multiple reputable vendors with standard analytical purities of 95-98%, ensuring reliable and reproducible starting material for research . This contrasts with many other 3-aminochromone analogs that may require complex, low-yielding custom synthesis using toxic reagents and specialized conditions, introducing significant variability in purity and cost for procurement . The commercial availability of this specific compound with validated purity facilitates streamlined research workflows.

chemical synthesis procurement reproducibility purity

Optimal Research and Development Application Scenarios for 3-Amino-8-methyl-4H-chromen-4-one


Investigating NAAA-Mediated Pain and Inflammation Pathways

Procure 3-Amino-8-methyl-4H-chromen-4-one as a potent chemical probe for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition. Its demonstrated IC50 of 73 nM against human NAAA enables researchers to effectively modulate the endocannabinoid system in cellular and in vivo models of pain and inflammation, providing a quantifiable advantage over less potent, generic 3-aminochromone analogs [1].

Studying Cellular Differentiation and Cancer Stem Cell Biology

Utilize this compound in assays designed to study the arrest of undifferentiated cell proliferation and induction of monocytic differentiation. This application is particularly relevant for research into differentiation therapy for cancer, the biology of cancer stem cells, and hyperproliferative skin disorders such as psoriasis, where this specific mechanism of action is highly sought after [2].

Developing Novel Therapeutics for Hyperproliferative Skin Diseases

Leverage the compound's reported activity in inducing differentiation and arresting proliferation in undifferentiated cells for the development of topical or systemic treatments for skin conditions characterized by abnormal keratinocyte proliferation and differentiation, including psoriasis. This application is directly supported by the unique biological activity of this specific chromone derivative [2].

Synthetic Chemistry and Medicinal Chemistry Campaigns

Use commercially available, high-purity 3-Amino-8-methyl-4H-chromen-4-one as a reliable and cost-effective starting material or building block for the synthesis of more complex chromone-based libraries. This eliminates the need for de novo synthesis of the core scaffold, which often involves complex protocols with toxic reagents, thereby accelerating medicinal chemistry optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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